molecular formula C18H15N3OS B10968991 2-[4-(propan-2-yl)phenyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

2-[4-(propan-2-yl)phenyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B10968991
M. Wt: 321.4 g/mol
InChI Key: HWLIVZWTNVELOF-UHFFFAOYSA-N
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Description

2-[4-(propan-2-yl)phenyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines. This compound is characterized by the presence of a thiadiazole ring fused with a quinazoline moiety, which is further substituted with a propan-2-yl group on the phenyl ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(propan-2-yl)phenyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzonitrile with thiosemicarbazide to form the intermediate 2-amino-1,3,4-thiadiazole. This intermediate is then reacted with 4-(propan-2-yl)benzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(propan-2-yl)phenyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(propan-2-yl)phenyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(propan-2-yl)phenyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

    Quinazoline derivatives: These compounds share the quinazoline moiety and are known for their therapeutic potential.

Uniqueness

2-[4-(propan-2-yl)phenyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is unique due to the fusion of the thiadiazole and quinazoline rings, which imparts distinct chemical and biological properties. This fusion enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H15N3OS

Molecular Weight

321.4 g/mol

IUPAC Name

2-(4-propan-2-ylphenyl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C18H15N3OS/c1-11(2)12-7-9-13(10-8-12)16-20-21-17(22)14-5-3-4-6-15(14)19-18(21)23-16/h3-11H,1-2H3

InChI Key

HWLIVZWTNVELOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN3C(=O)C4=CC=CC=C4N=C3S2

Origin of Product

United States

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